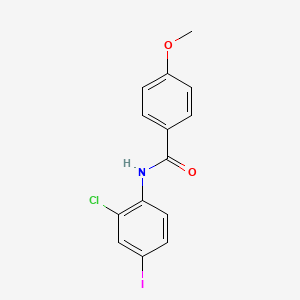

N-(2-chloro-4-iodophenyl)-4-methoxybenzamide

Description

Properties

IUPAC Name |

N-(2-chloro-4-iodophenyl)-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClINO2/c1-19-11-5-2-9(3-6-11)14(18)17-13-7-4-10(16)8-12(13)15/h2-8H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUGJTZNLQQHLLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)I)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClINO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations of N 2 Chloro 4 Iodophenyl 4 Methoxybenzamide

Optimized Synthetic Routes for N-(2-chloro-4-iodophenyl)-4-methoxybenzamide

The efficient construction of this compound hinges on the strategic synthesis of its constituent precursors and the subsequent coupling reaction to form the central amide linkage.

Precursor Synthesis and Halogenation Strategies

The primary precursors for the target molecule are 2-chloro-4-iodoaniline (B137281) and 4-methoxybenzoyl chloride. The synthesis of these intermediates, particularly the dihalogenated aniline (B41778), requires careful control of regioselectivity.

Synthesis of 2-chloro-4-iodoaniline:

The synthesis of 2-chloro-4-iodoaniline is a critical step where regiochemical control is paramount. Several strategies can be employed:

Electrophilic Iodination of 2-chloroaniline: A direct and common method involves the electrophilic iodination of commercially available 2-chloroaniline. The amino group is a strong activating group, and the chlorine atom is a deactivating ortho-, para-director. Therefore, the incoming electrophile (iodine) is predominantly directed to the para position relative to the amino group, which is the desired C4 position. Various iodinating agents can be used, such as iodine monochloride (ICl) or a mixture of iodine and an oxidizing agent. organic-chemistry.org Using N-iodosuccinimide (NIS) in a suitable solvent like hexafluoroisopropanol (HFIP) can also achieve efficient and regioselective iodination under mild conditions. organic-chemistry.org

Decarboxylative Iodination: An alternative route involves the decarboxylative iodination of 4-chloroanthranilic acid. This method offers high regioselectivity as the position of the incoming iodine atom is predetermined by the location of the carboxylic acid group. rsc.org

Multi-step Synthesis from Simpler Precursors: Other routes include the reduction of corresponding nitroaromatic compounds. nih.gov For instance, the synthesis could start from 2-chloro-4-nitrotoluene, followed by oxidation of the methyl group, reduction of the nitro group, and subsequent conversion of the resulting amino acid to the target aniline. However, such multi-step sequences are generally less efficient for laboratory-scale synthesis.

Synthesis of 4-methoxybenzoyl chloride:

This precursor is typically prepared from 4-methoxybenzoic acid (p-anisic acid). The conversion of the carboxylic acid to the more reactive acyl chloride is a standard transformation. chemicalbook.comcymitquimica.com Common chlorinating agents include thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often with a catalytic amount of N,N-dimethylformamide (DMF). prepchem.comchemicalbook.com The reaction with thionyl chloride is particularly common, affording the product in high yield. chemicalbook.comprepchem.com

| Precursor | Starting Material | Key Reagents | Typical Conditions | Ref. |

| 2-chloro-4-iodoaniline | 2-chloroaniline | Iodine monochloride (ICl) | Inert solvent | |

| 2-chloroaniline | N-Iodosuccinimide (NIS), HFIP | Mild, catalyst-free | organic-chemistry.org | |

| 4-chloroanthranilic acid | Iodine source, catalyst | Decarboxylation conditions | rsc.org | |

| 4-methoxybenzoyl chloride | 4-methoxybenzoic acid | Thionyl chloride (SOCl₂), cat. DMF | Reflux in an inert solvent | chemicalbook.comprepchem.com |

| 4-methoxybenzoic acid | Oxalyl chloride, cat. DMF | CH₂Cl₂, room temperature | chemicalbook.com |

Amide Bond Formation via Coupling Reactions

With the precursors in hand, the formation of the amide bond is the final key step. Several robust methodologies are available for this transformation.

Schotten-Baumann Reaction: This is a classic and highly reliable method for forming amides from an acyl chloride and an amine. jk-sci.comchemistnotes.com The reaction involves treating 2-chloro-4-iodoaniline with 4-methoxybenzoyl chloride in the presence of an aqueous base, such as sodium hydroxide (B78521) or potassium hydroxide. chemistnotes.combyjus.comwikipedia.org The reaction is typically performed in a two-phase system (e.g., water and dichloromethane) to sequester the product in the organic layer and neutralize the HCl byproduct in the aqueous phase. wikipedia.orgtestbook.com This method is often high-yielding and well-suited for scale-up. cam.ac.uk

Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination): This modern approach offers an alternative to the classical method. It involves the coupling of an aryl halide (or triflate) with an amide. nih.govacs.org In this context, one could envision coupling 4-methoxybenzamide (B147235) with 1-chloro-2-fluoro-5-iodobenzene, followed by functional group manipulation, though the more direct coupling of 2-chloro-4-iodoaniline with 4-methoxybenzoic acid derivatives is also feasible under certain catalytic systems. These reactions typically require a palladium catalyst, a phosphine (B1218219) ligand (e.g., Xantphos), and a base. mdpi.comnih.gov This method is valued for its broad substrate scope and functional group tolerance. rsc.org

Amidation using Coupling Reagents: Carboxylic acids can be coupled directly with amines using a variety of coupling reagents that activate the carboxylic acid in situ. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt), or phosphonium (B103445) salt-based reagents, can facilitate the reaction between 4-methoxybenzoic acid and 2-chloro-4-iodoaniline under mild conditions. nih.govresearchgate.net This avoids the need to first synthesize the acyl chloride.

| Reaction Type | Amine Component | Acyl Component | Key Reagents/Catalysts | Solvent System | Ref. |

| Schotten-Baumann | 2-chloro-4-iodoaniline | 4-methoxybenzoyl chloride | Aqueous NaOH or KOH | Water / Organic (e.g., CH₂Cl₂) | chemistnotes.combyjus.com |

| Buchwald-Hartwig | 2-chloro-4-iodoaniline | 4-methoxybenzoic acid derivative | Pd-catalyst, phosphine ligand, base | Anhydrous organic solvent (e.g., Toluene) | nih.govmdpi.com |

| Coupling Reagent | 2-chloro-4-iodoaniline | 4-methoxybenzoic acid | DCC/HOBt or Phosphonium Salt | Anhydrous organic solvent (e.g., DMF, CH₂Cl₂) | nih.gov |

Stereoselective and Regioselective Synthesis Considerations

For the synthesis of this compound, regioselectivity is the critical consideration, as the molecule itself is achiral and has no stereocenters.

The primary challenge lies in the synthesis of the 2-chloro-4-iodoaniline precursor. The directing effects of the substituents on the aniline ring must be carefully managed to ensure the correct 1,2,4-substitution pattern.

In the iodination of 2-chloroaniline: The powerful activating, ortho-, para-directing effect of the amino group (-NH₂) dominates over the weaker deactivating, ortho-, para-directing effect of the chloro (-Cl) group. This ensures that the incoming iodine electrophile is directed almost exclusively to the position para to the amino group (C4), which is vacant. The ortho positions relative to the amino group are sterically hindered by the adjacent chlorine atom and less electronically favored.

Alternative Halogenation Strategies: If starting from aniline, a multi-step halogenation sequence would be required. For example, acetylation of the aniline to form acetanilide (B955) would moderate the activating effect of the amino group. Subsequent chlorination would yield primarily 4-chloroacetanilide. After deprotection, a second halogenation (iodination) would be directed by both the amino and chloro groups. However, this route is more complex and may lead to isomeric mixtures. Direct halogenation of unprotected anilines using specific catalyst systems, such as copper(II) halides in ionic liquids, has been shown to provide high para-selectivity. nih.govresearchgate.net Palladium-catalyzed C-H halogenation can also offer regioselectivity that is complementary to classical electrophilic aromatic substitution. organic-chemistry.org

Mechanistic Investigations of Synthesis Pathways

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and maximizing yield and purity.

Role of Catalysts and Reagents in Reaction Efficiency

The efficiency of the synthesis is heavily influenced by the specific reagents and catalysts employed in the key bond-forming steps.

In Acyl Chloride Formation: The conversion of 4-methoxybenzoic acid to its acyl chloride is facilitated by reagents like thionyl chloride. A catalytic amount of DMF is often added to accelerate the reaction. DMF reacts with thionyl chloride to form the Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺Cl⁻, which is a more potent acylating agent and serves as the active catalyst in the conversion of the carboxylic acid to the acyl chloride.

In Amide Bond Formation (Schotten-Baumann Reaction): The mechanism of the Schotten-Baumann reaction is a nucleophilic acyl substitution. iitk.ac.invedantu.com

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2-chloro-4-iodoaniline attacks the electrophilic carbonyl carbon of 4-methoxybenzoyl chloride. This forms a tetrahedral intermediate. chemistnotes.comvedantu.com

Chloride Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a good leaving group. byjus.com

Deprotonation: The resulting protonated amide is deprotonated by the base (e.g., hydroxide ion) present in the reaction medium. This step is irreversible as it neutralizes the HCl byproduct, driving the reaction to completion. byjus.comvedantu.com

The role of the base is twofold: it neutralizes the generated HCl, preventing the protonation and deactivation of the starting amine, and it catalyzes the reaction by ensuring the final deprotonation step shifts the equilibrium toward the product. byjus.com

In Palladium-Catalyzed Amidation: The mechanism of the Buchwald-Hartwig amidation is a well-studied catalytic cycle:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the aryl-halogen bond (e.g., C-I or C-Cl) of the aniline precursor to form a Pd(II) complex.

Amide Binding/Deprotonation: The amide (or amine) coordinates to the Pd(II) center, and the base removes a proton from the nitrogen, forming a palladium-amido complex. The electron-deficient nature of advanced ligands can facilitate this step. acs.org

Reductive Elimination: The final step is the reductive elimination of the C-N bond from the palladium complex, which forms the desired N-aryl amide product and regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. nih.gov

The choice of ligand is critical as it modulates the steric and electronic properties of the palladium center, influencing the rates of oxidative addition and reductive elimination and preventing catalyst decomposition. nih.gov

Kinetic Studies and Reaction Profiling

The synthesis of this compound would likely proceed through the acylation of 2-chloro-4-iodoaniline with 4-methoxybenzoyl chloride or a related activated carboxylic acid derivative. A kinetic study of this reaction would typically involve monitoring the concentration of reactants and products over time under various conditions.

Key Parameters for Kinetic Investigation:

| Parameter | Rationale for Investigation | Potential Analytical Techniques |

| Temperature | To determine the activation energy and the effect on reaction rate and by-product formation. | High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy |

| Concentration of Reactants | To determine the reaction order with respect to each reactant (2-chloro-4-iodoaniline and 4-methoxybenzoyl chloride). | HPLC, GC, NMR Spectroscopy |

| Catalyst Loading (if applicable) | If a catalyst (e.g., a base like pyridine (B92270) or a coupling agent) is used, its effect on the reaction rate would be studied. | HPLC, GC |

| Solvent Effects | The polarity and nature of the solvent can significantly influence the reaction rate and mechanism. | Comparative studies in different solvents (e.g., aprotic polar vs. nonpolar). |

Reaction profiling would involve the use of in-situ analytical techniques, such as ReactIR (in-situ Fourier Transform Infrared Spectroscopy) or process mass spectrometry, to track the real-time conversion of reactants to products. This would provide a detailed picture of the reaction progress, including the appearance and disappearance of any transient intermediates.

By-product Formation and Purity Enhancement Strategies

In the synthesis of this compound, several by-products could potentially form, necessitating robust purity enhancement strategies. The nature and quantity of these by-products would depend on the specific synthetic route employed.

Potential By-products and Their Origin:

| Potential By-product | Plausible Origin |

| Diacylated aniline | Reaction of the product with another molecule of 4-methoxybenzoyl chloride. |

| Unreacted starting materials | Incomplete reaction. |

| Hydrolysis products (4-methoxybenzoic acid) | Reaction of 4-methoxybenzoyl chloride with adventitious water. |

| Homocoupling products of the aniline | Side reactions under certain catalytic conditions. |

Purity Enhancement Strategies:

To obtain high-purity this compound, a combination of the following techniques would be employed:

Crystallization: This is a primary method for purifying solid organic compounds. The choice of solvent is critical and would be determined through solubility studies.

Chromatography: Column chromatography using silica (B1680970) gel or other stationary phases is a powerful technique for separating the desired product from closely related impurities.

Washing/Extraction: Aqueous washes can be used to remove water-soluble impurities, such as salts and the hydrolysis by-product, 4-methoxybenzoic acid.

The effectiveness of these purification methods would be monitored by analytical techniques like HPLC, which can provide quantitative information on the purity of the final product.

Derivatization and Analog Generation of this compound

The generation of derivatives and analogs of this compound is a key strategy in medicinal chemistry to explore its structure-activity relationships (SAR) and to optimize its potential therapeutic properties.

Strategies for Structural Modifications on Aryl and Amide Moieties

Structural modifications can be systematically introduced at various positions on the this compound scaffold.

Modifications on the Aryl Rings:

2-chloro-4-iodophenyl Ring: The chloro and iodo substituents can be replaced with other halogens (F, Br) or with other electron-withdrawing or electron-donating groups to probe the electronic requirements for activity. The positions of these substituents can also be varied.

4-methoxyphenyl (B3050149) Ring: The methoxy (B1213986) group can be replaced with other alkoxy groups of varying chain lengths or with other functionalities like hydroxyl, nitro, or amino groups. The para-position can be substituted with different groups to explore the steric and electronic effects on the molecule's activity.

Modifications on the Amide Linker:

The amide bond itself is a key structural feature. While less common, the hydrogen on the amide nitrogen can be replaced with small alkyl groups, although this can sometimes negatively impact biological activity by removing a potential hydrogen bond donor.

Synthesis of N-Substituted Analogs

The synthesis of N-substituted analogs, where the hydrogen of the amide is replaced by an alkyl or other group, would typically involve the deprotonation of the amide with a strong base followed by reaction with an electrophile (e.g., an alkyl halide). However, this approach can be challenging and may lead to side reactions. An alternative would be to use a secondary amine as the starting material instead of 2-chloro-4-iodoaniline, if the desired N-substituted aniline is commercially available or readily synthesized.

Introduction of Diverse Functional Groups for Structure-Activity Relationship (SAR) Studies

Systematic introduction of a variety of functional groups is fundamental to understanding the SAR of this compound. The goal is to identify which parts of the molecule are essential for its biological activity and which can be modified to improve properties like potency, selectivity, and pharmacokinetic profile.

Hypothetical SAR Exploration:

| Position of Modification | Functional Group Introduced | Rationale for SAR Study |

| 4-position of the phenyl ring (iodo group) | -F, -Br, -CN, -CF3 | To investigate the effect of halogen size and electronegativity, and the impact of other electron-withdrawing groups. |

| 2-position of the phenyl ring (chloro group) | -CH3, -OCH3 | To explore the influence of steric bulk and electron-donating groups at this position. |

| 4-position of the benzoyl ring (methoxy group) | -OH, -OCF3, -NH2 | To assess the importance of the hydrogen bond accepting/donating ability and the electronic nature of this substituent. |

| Other positions on either aryl ring | Small alkyl or halogen groups | To probe for additional binding pockets or steric constraints in a potential biological target. |

The synthesized analogs would then be subjected to biological screening to determine their activity. The correlation of the observed activity with the structural changes would provide a detailed SAR map, guiding the design of more potent and specific molecules.

Theoretical and Computational Analysis of this compound: A Review of Currently Unavailable Data

Initial searches for theoretical and computational studies specifically focused on the chemical compound this compound have revealed a significant gap in the existing scientific literature. Despite extensive investigation across multiple scientific databases and search engines, no dedicated research articles or datasets pertaining to the quantum chemical properties, molecular dynamics, or intermolecular interactions of this specific molecule could be identified.

The inquiry sought to synthesize information for a detailed article covering the theoretical and computational chemistry of this compound, with a specific outline focusing on quantum chemical studies (DFT, Ab Initio), molecular dynamics simulations, and various sub-topics such as electronic structure, conformational analysis, and solvent effects. However, the foundational research required to populate these sections is not publicly available at this time.

While numerous studies exist for structurally related benzamide (B126) derivatives, the unique substitution pattern of a chloro and an iodo group on one phenyl ring and a methoxy group on the other makes direct extrapolation of data from these related compounds scientifically unsound. Theoretical and computational chemistry is highly specific to the molecular structure, and even minor changes in substituent groups or their positions can significantly alter the electronic and dynamic properties of a molecule.

Therefore, without primary research data from quantum chemical calculations (such as Density Functional Theory or ab initio methods) or molecular dynamics simulations performed on this compound, it is not possible to provide a scientifically accurate and informative article that adheres to the requested detailed outline. The generation of such an article would necessitate the fabrication of data, which would be misleading and scientifically invalid.

This report serves to highlight a potential area for future research within the field of computational chemistry. A thorough theoretical investigation of this compound could provide valuable insights into the structure-property relationships of halogenated and methoxy-substituted benzamides.

Theoretical and Computational Chemistry of N 2 Chloro 4 Iodophenyl 4 Methoxybenzamide

Ligand-Protein Docking and Molecular Recognition (In Silico)

In silico ligand-protein docking and molecular recognition studies are powerful computational techniques used to predict how a small molecule, such as N-(2-chloro-4-iodophenyl)-4-methoxybenzamide, might interact with a biological target at the molecular level. These methods are instrumental in rational drug design, helping to elucidate potential mechanisms of action and to guide the synthesis of more potent and selective analogues.

Prediction of Potential Biological Targets and Binding Modes

Based on the structural features of this compound, particularly its benzamide (B126) core, it is hypothesized to target protein kinases, a class of enzymes that are crucial regulators of cell signaling and are often implicated in diseases like cancer. Molecular docking simulations are frequently employed to test such hypotheses. In these simulations, the compound is computationally placed into the binding site of a target protein, and its binding affinity and pose are evaluated.

For compounds with similar scaffolds, such as other substituted benzamides, a primary target that has been investigated is Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. Docking studies of analogous compounds have shown that they can occupy the ATP-binding pocket of the VEGFR-2 kinase domain. The predicted binding mode often involves the formation of hydrogen bonds between the amide group of the ligand and key amino acid residues in the hinge region of the kinase, such as Cys919. The 4-methoxyphenyl (B3050149) group typically extends into a hydrophobic pocket, while the 2-chloro-4-iodophenyl moiety can make additional van der Waals and hydrophobic interactions with other residues in the active site.

Another potential target class for this compound includes other tyrosine kinases, such as Epidermal Growth Factor Receptor (EGFR) and Abl kinase. nih.govnih.gov The general binding mode in these kinases is also expected to be similar, with the molecule acting as a "Type II" inhibitor, which binds to the inactive (DFG-out) conformation of the kinase. This often involves the methoxy (B1213986) group reaching into the "back pocket" of the kinase domain, a feature that can confer selectivity.

The following table summarizes the predicted interactions of this compound with the ATP binding site of VEGFR-2, based on studies of analogous compounds.

| Interaction Type | Ligand Moiety | Key Amino Acid Residues (VEGFR-2) |

| Hydrogen Bonding | Amide N-H | Cys919 (Hinge Region) |

| Hydrogen Bonding | Amide C=O | Glu885 (Hinge Region) |

| Hydrophobic Interactions | 4-methoxyphenyl ring | Val848, Ala866, Leu1035 |

| Hydrophobic Interactions | 2-chloro-4-iodophenyl ring | Leu840, Val916, Cys1045 |

| Halogen Bonding | Iodine atom | Potential interaction with backbone carbonyls |

Identification of Key Pharmacophoric Features

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Based on the analysis of this compound and related kinase inhibitors, several key pharmacophoric features can be identified:

Hydrogen Bond Donor: The amide N-H group is a critical hydrogen bond donor, essential for anchoring the molecule in the hinge region of the kinase.

Hydrogen Bond Acceptor: The amide carbonyl oxygen acts as a hydrogen bond acceptor, further stabilizing the interaction with the hinge region.

Aromatic/Hydrophobic Regions: The two phenyl rings serve as hydrophobic moieties that occupy hydrophobic pockets within the ATP-binding site. The specific substitutions on these rings (methoxy, chloro, and iodo groups) modulate the electronic and steric properties, influencing binding affinity and selectivity.

Halogen Atoms: The chlorine and iodine atoms can participate in halogen bonding, a non-covalent interaction that can contribute to binding affinity. They also increase the hydrophobicity of the phenyl ring, potentially enhancing interactions with nonpolar residues.

These pharmacophoric features are common among many Type II kinase inhibitors, suggesting that this compound is likely to function through a similar mechanism. The specific arrangement of these features is crucial for its predicted activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling (In Silico)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.

Development of Predictive Models for Biological Activity

While no specific QSAR models for this compound have been published, the general methodology for developing such models for kinase inhibitors is well-established. A typical workflow would involve:

Data Set Collection: A series of benzamide analogues with experimentally determined biological activities (e.g., IC50 values against a specific kinase) would be compiled.

Descriptor Calculation: A large number of molecular descriptors would be calculated for each compound in the series. These descriptors quantify various aspects of the molecular structure, such as electronic, steric, hydrophobic, and topological properties.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., support vector machines, random forests), would be used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model would be rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.

For a series of compounds related to this compound, a QSAR model could be developed to predict their inhibitory activity against VEGFR-2. The resulting model would likely be a linear or non-linear equation that relates the IC50 value to a combination of molecular descriptors.

Descriptor Analysis and Structural Feature Importance

The analysis of the descriptors included in a QSAR model can provide valuable insights into the structural features that are important for biological activity. For benzamide-based kinase inhibitors, several types of descriptors are often found to be significant:

Electronic Descriptors: Descriptors such as Hammett constants (σ) or calculated atomic charges can be important, as they reflect the electronic nature of the substituents on the phenyl rings. For example, the electron-withdrawing nature of the chlorine and iodine atoms could be a significant factor.

Steric Descriptors: Molar refractivity (MR) or Taft steric parameters (Es) can be used to describe the size and shape of the substituents. The steric bulk of the iodine atom, for instance, could influence the binding conformation.

A hypothetical QSAR model for a series of analogues might reveal that increased hydrophobicity of the substituted phenyl ring and the presence of a hydrogen bond donor/acceptor pair in the linker are positively correlated with activity, while excessive steric bulk at certain positions could be detrimental.

The following table provides examples of descriptors that would be relevant in a QSAR study of this compound and its analogues.

| Descriptor Class | Specific Descriptor Example | Relevance to this compound |

| Electronic | Hammett constant (σ) of substituents | Quantifies the electron-donating/withdrawing effects of chloro, iodo, and methoxy groups. |

| Hydrophobic | Calculated logP (ClogP) | Represents the overall lipophilicity of the molecule, important for cell permeability and binding. |

| Steric | Molar Refractivity (MR) of substituents | Describes the volume and polarizability of the chloro, iodo, and methoxy groups. |

| Topological | Kier & Hall connectivity indices (χ) | Encodes information about the size, shape, and degree of branching of the molecule. |

By understanding the importance of these descriptors, medicinal chemists can rationally design new derivatives with improved biological activity.

Biological Activity and Molecular Mechanisms of Action of N 2 Chloro 4 Iodophenyl 4 Methoxybenzamide and Its Analogs

In Vitro Biological Target Identification and Validation

The benzamide (B126) scaffold is a versatile pharmacophore that has been incorporated into numerous molecules targeting a variety of biological entities. In vitro studies have been crucial in identifying and validating the specific enzymes and receptors with which these compounds interact.

Benzamide derivatives have been identified as potent inhibitors of several enzymes, including Factor Xa (FXa), a critical component of the blood coagulation cascade. The inhibition of FXa is a key strategy in the development of anticoagulant therapies. researchgate.netresearchgate.net Studies have shown that certain benzamide derivatives can effectively inhibit FXa, thereby preventing the conversion of prothrombin to thrombin and disrupting the coagulation process. researchgate.netsemanticscholar.org For instance, a series of benzamide derivatives incorporating a neutral P1 chlorophenyl pharmacophore were developed and found to be selective and orally bioavailable FXa inhibitors. researchgate.net

The inhibitory potential of benzamide derivatives extends to other enzyme families as well. For example, certain N-aroylbenzamide derivatives have demonstrated inhibitory effects against both thrombin and FXa. semanticscholar.org While direct inhibition studies on N-(2-chloro-4-iodophenyl)-4-methoxybenzamide are not reported, the established activity of its structural analogs suggests that it could be a candidate for similar enzyme inhibition profiles.

| Compound Class | Target Enzyme | Observed Activity |

| Benzamide Derivatives | Factor Xa (FXa) | Inhibition, Anticoagulant effect |

| N-aroylbenzamide Derivatives | Thrombin, FXa | Dual Inhibition |

| Sulfonyl-aminopyrrolidinone Derivatives | FIXa, FXa | Antithrombotic activity |

In addition to enzyme inhibition, benzamide derivatives have been shown to interact with various receptors. Notably, compounds with this scaffold have been investigated as antagonists for adenosine (B11128) receptors. nih.govacs.org Adenosine receptors, particularly the A2A subtype, are involved in various physiological processes and are considered therapeutic targets for conditions like Parkinson's disease. nih.gov

Receptor binding assays are instrumental in determining the affinity and selectivity of these compounds. For example, radioligand binding assays have been used to determine the Ki values of pyridine (B92270) derivatives, a class of compounds that can include a benzamide moiety, at human and rat A3 adenosine receptors. acs.org The ability of the benzamide structure to fit into the binding pockets of these receptors underscores its potential for modulating receptor-mediated signaling pathways. Although specific binding data for this compound is unavailable, the precedent set by its analogs warrants further investigation into its receptor binding capabilities.

The interaction of benzamide derivatives with enzymes and receptors can lead to the modulation of various cellular pathways and biochemical processes. For instance, the inhibition of histone deacetylases (HDACs) by certain benzamide-containing compounds can lead to changes in gene expression, cell cycle arrest, and the induction of apoptosis. researchgate.net While not a direct study of the compound , this highlights a potential mechanism of action for this class of molecules.

The anticoagulant effects of FXa-inhibiting benzamide derivatives are a direct result of their modulation of the blood coagulation cascade. semanticscholar.orgnih.gov By blocking a key enzymatic step, these compounds can significantly alter a critical biochemical process. The diverse biological targets of benzamide analogs suggest that this compound could potentially influence a variety of cellular pathways, although specific pathways have yet to be elucidated.

Cellular-Level Investigations

Understanding the effects of a compound at the cellular level is crucial for elucidating its biological activity. While specific studies on this compound are lacking, research on related compounds provides a framework for potential cellular effects.

There is no specific information available in the reviewed literature regarding the effects of this compound or its close analogs on Vero E6 cells or other non-human cell lines. General studies on benzamide derivatives have explored their effects on various cancer cell lines, often in the context of their potential as anticancer agents. science.gov However, without direct experimental data, any potential effects on specific non-human cell lines remain speculative.

The potential for benzamide derivatives to induce cell cycle arrest and apoptosis is an area of active research, particularly in the context of cancer therapy. As mentioned, some benzamide-containing compounds that inhibit HDACs can trigger these cellular responses. researchgate.net Apoptosis, or programmed cell death, is a key mechanism for eliminating damaged or unwanted cells. The ability of a compound to induce apoptosis is a desirable characteristic for potential therapeutic agents. The use of pancaspase inhibitors like Z-VAD-FMK in cellular studies helps to confirm the involvement of caspase-dependent apoptotic pathways. science.gov While no studies have directly linked this compound to the induction of apoptosis or cell cycle arrest in non-human cells, the activities of its analogs suggest that these mechanisms are plausible and worthy of future investigation.

Organelle-Specific Accumulation and Subcellular Distribution

The therapeutic efficacy of a compound is often linked to its ability to accumulate in specific subcellular compartments. For analogs of this compound, a key molecular target identified is the kinetoplast DNA (kDNA). acs.orgnih.gov Kinetoplasts are distinctive network structures of mitochondrial DNA found in protozoa of the class Kinetoplastida, which includes pathogens like Trypanosoma and Leishmania. acs.orgnih.gov

N-phenylbenzamide derivatives have been shown to act as DNA minor groove binders with a strong preference for the AT-rich sequences characteristic of kDNA. nih.gov This selective binding can displace essential proteins from their DNA binding sites, leading to the disruption of kDNA structure and function, which ultimately results in parasite death. nih.gov

The journey to this intracellular target is complex. For parasites that reside within host cells, such as the amastigote forms of Leishmania or Trypanosoma cruzi, the drug must traverse multiple biological membranes. This includes the host cell membrane, the parasitophorous vacuole membrane, the parasite's own cell membrane, and finally the mitochondrial membranes to reach the kDNA. nih.gov This multi-barrier challenge underscores the importance of the physicochemical properties of the compound in determining its ability to reach its subcellular target and exert its biological effect.

General studies on small molecule probes designed for organelle targeting have shown that certain chemical features can direct accumulation. For instance, mitochondria-targeting probes often show accumulation in the heart, intestine, and tumors, while lysosome-targeting molecules tend to build up in the intestine and tumors. nih.gov While not specific to benzamides, these findings highlight that tissue-level biodistribution is intrinsically linked to subcellular targeting preferences. nih.gov

In Vivo Studies in Non-Human Models

Preclinical evaluation in non-human models is critical for understanding the efficacy and behavior of new chemical entities. The following sections detail the findings from in vivo studies conducted on various analogs of this compound.

Anti-Hepatitis B Virus (HBV) Activity

The N-phenylbenzamide class has demonstrated notable antiviral properties. A key analog, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523), has been evaluated for its anti-HBV activity. nih.govnih.gov In vitro studies using the HepAD38 cell line, which supports HBV replication, showed that IMB-0523 is a potent inhibitor of both wild-type and lamivudine-resistant HBV strains. nih.govnih.gov The proposed mechanism involves increasing the intracellular levels of APOBEC3G (A3G), a host cytidine (B196190) deaminase with known antiviral activity. nih.govnih.gov

Further investigation in a duck HBV (DHBV) infected duck model, a standard surrogate for studying HBV in vivo, confirmed the potent anti-HBV activity of IMB-0523. nih.govnih.gov

| Compound | HBV Strain | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| IMB-0523 | Wild-Type | HepAD38 | 1.99 | nih.gov |

| Lamivudine-Resistant | 3.30 | |||

| Lamivudine (Control) | Wild-Type | HepAD38 | 7.37 | nih.gov |

| Lamivudine-Resistant | >440 |

Anti-parasitic Activity

Various benzamide analogs have shown significant efficacy against a range of parasites.

Kinetoplastids: As mentioned, N-phenylbenzamide derivatives that bind to kDNA have established in vitro and in vivo efficacy against Trypanosoma brucei, the causative agent of African trypanosomiasis. nih.gov One such analog was shown to be curative in an acute mouse model of the disease. nih.gov

Leishmania and Trypanosoma cruzi: A series of novel 3,5-diiodophenethyl-benzamides demonstrated significant anti-parasitic properties. Notably, N-(3,5-diiodo-4-methoxyphenethyl)-4-methoxybenzamide was identified as highly active against Leishmania panamensis and Trypanosoma cruzi. scielo.br

Plasmodium falciparum: The same study found that most of the synthesized iodotyramide derivatives exhibited high activity against the malaria parasite Plasmodium falciparum. scielo.br

Schistosoma mansoni: In a separate line of research, a structure-activity relationship study of 25 N-phenylbenzamide derivatives was conducted against the flatworm Schistosoma mansoni. nih.gov Several compounds were identified as fast-acting schistosomicidal agents, with one analog emerging as particularly potent, exhibiting activity in the nanomolar range and a high selectivity index over mammalian cells. nih.gov

| Compound/Analog Class | Target Parasite | Activity Metric | Value | Reference |

|---|---|---|---|---|

| N-(3,5-diiodo-4-methoxyphenethyl)-4-methoxybenzamide | Leishmania panamensis | EC₅₀ | 17.5 µg/mL | scielo.br |

| N-(3,5-diiodo-4-methoxyphenethyl)-4-methoxybenzamide | Trypanosoma cruzi | EC₅₀ | 6.19 µg/mL | scielo.br |

| N-phenylbenzamide analog (Compound 9) | Schistosoma mansoni | EC₅₀ | 80 nM | nih.gov |

| N-phenylbenzamide analog (Lead compound) | Trypanosoma brucei | Curative in acute mouse model | nih.gov |

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound. For the anti-HBV analog IMB-0523, a pharmacokinetic profile was established in rats. The study reported promising properties, indicating good systemic exposure after administration. nih.govnih.gov

| Compound | Animal Model | Parameter | Value | Reference |

|---|---|---|---|---|

| IMB-0523 | Rat | AUC₀₋t | 7535.10 ± 2226.73 µg·h/L | nih.gov |

While specific metabolic pathways for this compound have not been detailed, the metabolism of structurally related compounds provides predictive insights. Halogenated aromatic compounds can undergo metabolism through cytochrome P450-dependent enzyme systems, which may involve dehalogenation. nih.gov Another major pathway is conjugation with glutathione, a key detoxification mechanism. nih.gov Furthermore, studies on simpler benzamidines in rats and rabbits have shown that biotransformation can occur via N-hydroxylation, followed by conjugation with glucuronic acid (glucuronidation) or sulfate (B86663) (sulfation) to facilitate excretion. nih.gov

Biodistribution studies track where a compound travels in the body and at what concentration, which is crucial for assessing target engagement and potential off-target effects. A significant body of research exists on radioiodinated benzamide derivatives developed as imaging and therapeutic agents for melanoma. nih.gov

These analogs are designed to bind with high affinity to melanin, a pigment that is abundant in most melanoma tumors. researchgate.net In vivo studies in mice bearing human melanoma xenografts demonstrated that these compounds exhibit high uptake and prolonged retention specifically in melanin-expressing tumors. nih.gov For example, the analog [¹³¹I]MIP-1145 showed significant tumor uptake within hours, which remained high at 24 hours post-injection, leading to excellent tumor-to-blood ratios. nih.gov This was coupled with rapid washout from non-target tissues, a desirable characteristic for targeted agents. nih.gov This research demonstrates that the benzamide scaffold can be effectively used to target specific tissues in vivo.

| Time Post-Injection | Tumor Uptake (%ID/g) | Tumor:Blood Ratio | Reference |

|---|---|---|---|

| 4 hours | 8.82 | 25.2 | nih.gov |

| 24 hours | 5.91 | 197 | nih.gov |

* %ID/g = Percentage of Injected Dose per gram of tissue.

Structure Activity Relationship Sar Analysis of N 2 Chloro 4 Iodophenyl 4 Methoxybenzamide Derivatives

Impact of Halogen Substitution on Biological Activity

The nature and position of halogen substituents on the phenyl rings of benzamide (B126) derivatives are critical determinants of their biological activity. In the parent compound, the N-phenyl ring is substituted with both chlorine and iodine. The electronic and steric properties of these halogens play a significant role in the molecule's interaction with biological targets.

Research on related N-phenylbenzamide series has demonstrated that the introduction of halogen atoms can significantly modulate activity. For instance, in a series of N-phenylbenzamide derivatives targeting kinetoplastid parasites, the introduction of two chlorine atoms on the N-phenylbenzamide scaffold was found to be a successful strategy to enhance activity against intracellular amastigotes of Trypanosoma cruzi and Leishmania donovani. nih.gov This suggests that the electron-withdrawing nature and the size of the halogen atoms can influence cell permeability and target binding.

The specific substitution pattern of 2-chloro-4-iodo in the parent compound is noteworthy. The ortho-chloro group can induce a conformational twist in the molecule, affecting the relative orientation of the two phenyl rings. This conformational constraint can be crucial for fitting into a specific binding pocket of a target protein. The para-iodo group, being larger and more lipophilic than chlorine, can contribute to increased binding affinity through hydrophobic interactions and potentially through halogen bonding. Studies on N-(substituted phenyl)-2-chloroacetamides have shown that halogenated substituents on the phenyl ring, such as chloro, fluoro, and bromo, were among the most active compounds against bacterial and fungal strains, which was attributed to their high lipophilicity facilitating passage through cell membranes. nih.gov

Systematic replacement of the chlorine and iodine atoms with other halogens (F, Br) or removal of one or both halogens would be necessary to fully elucidate their individual contributions to the biological activity of this specific scaffold.

Interactive Data Table: Impact of Halogen Substitution on Biological Activity

No specific data for N-(2-chloro-4-iodophenyl)-4-methoxybenzamide derivatives with varied halogen substitutions was found in the search results. The table below is a template that would be populated with experimental data from relevant studies.

| Compound ID | R1 (ortho) | R2 (para) | Biological Activity (e.g., IC50, µM) | Target |

| Parent | Cl | I | - | - |

| Derivative 1 | H | I | - | - |

| Derivative 2 | Cl | H | - | - |

| Derivative 3 | F | I | - | - |

| Derivative 4 | Cl | F | - | - |

| Derivative 5 | Br | I | - | - |

| Derivative 6 | Cl | Br | - | - |

Influence of Methoxy (B1213986) Group Modifications

The 4-methoxy group on the benzoyl moiety is another key feature of the lead compound. This electron-donating group can influence the electronic properties of the entire molecule, affecting its reactivity and interaction with biological targets. The methoxy group can also participate in hydrogen bonding as an acceptor.

In a study of N-benzoyl-2-hydroxybenzamides, a 4-methoxybenzoyl derivative was synthesized and evaluated for its biological activity. nih.gov While this study did not provide a direct comparison to an unsubstituted analogue, the inclusion of this moiety in a library of biologically active compounds suggests its potential importance. Research on other benzamide series has shown that the presence and position of methoxy groups can have a significant impact on activity. For example, in a series of N-benzimidazole-derived carboxamides, derivatives with methoxy and hydroxy substitutions on the phenyl ring showed significant antiproliferative and antibacterial activities. mdpi.com

Modification of the methoxy group, for instance, by demethylation to a hydroxyl group, replacement with other alkoxy groups of varying chain lengths (e.g., ethoxy, propoxy), or substitution with electron-withdrawing groups, would provide valuable insights into its role. A hydroxyl group could introduce a hydrogen bond donor, potentially altering the binding mode. Longer alkoxy chains would increase lipophilicity, which could affect cell permeability and solubility.

Interactive Data Table: Influence of Methoxy Group Modifications

No specific data for this compound derivatives with modified methoxy groups was found in the search results. The table below is a template for organizing such data.

Role of Amide Linkage and Phenyl Ring Substitutions on Potency and Selectivity

Modifications to the amide linkage, such as N-methylation, would remove the hydrogen bond donating capability and could alter the preferred conformation, likely impacting biological activity. Replacement of the amide with a thioamide or other bioisosteres could also lead to significant changes in potency and selectivity.

Substitutions on either phenyl ring can dramatically affect the biological profile. As discussed, halogen substitutions are critical. Other substitutions, such as small alkyl groups, cyano groups, or nitro groups, would alter the steric and electronic properties. For instance, in a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, the presence of electron-donating (CH3) and electron-withdrawing (NO2) groups on a phenyl ring was found to favor inhibitory activity against certain enzymes. nih.gov

Interactive Data Table: Phenyl Ring Substitutions and Potency

No specific data for this compound derivatives with additional phenyl ring substitutions was found in the search results. This table serves as a template.

| Compound ID | Substitution on N-phenyl ring | Substitution on benzoyl ring | Potency (e.g., MIC, µg/mL) | Selectivity Index |

| Parent | 2-Cl, 4-I | 4-OCH3 | - | - |

| Derivative 11 | 2-Cl, 4-I, 5-CH3 | 4-OCH3 | - | - |

| Derivative 12 | 2-Cl, 4-I | 4-OCH3, 3-NO2 | - | - |

| Derivative 13 | 2-Cl, 4-CN | 4-OCH3 | - | - |

Stereochemical Effects on Biological Efficacy

While the parent compound this compound does not possess any chiral centers, the introduction of chiral substituents would necessitate an evaluation of stereochemical effects. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, pharmacokinetic profiles, and toxicities.

If a chiral center were introduced, for example, by adding a stereogenic carbon to a substituent on one of the phenyl rings or on the amide nitrogen, it would be crucial to separate and test the individual enantiomers. The differential activity of enantiomers arises from their three-dimensional arrangement, which dictates how they interact with chiral biological macromolecules such as enzymes and receptors.

Although no direct studies on the stereochemistry of this particular scaffold were found, the general importance of stereochemistry in the biological activity of related compounds is documented. For many classes of biologically active molecules, only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even contribute to adverse effects.

Advanced Analytical Methodologies for Complex Matrices and Mechanistic Insight Excluding Basic Identification Data

Chromatographic-Mass Spectrometric Approaches for Trace Analysis in Biological Samples (Non-Human)

The quantitative analysis of "N-(2-chloro-4-iodophenyl)-4-methoxybenzamide" in non-human biological samples, such as plasma, serum, or tissue homogenates, at trace concentrations is crucial for pharmacokinetic and metabolism studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for such demanding bioanalytical applications due to its high selectivity, sensitivity, and robustness. bioanalysis-zone.comnih.gov

A hypothetical LC-MS/MS method for the determination of "this compound" in a biological matrix like dog plasma would involve several key steps. nih.gov Sample preparation would likely employ protein precipitation with a solvent like acetonitrile (B52724), followed by centrifugation to remove precipitated proteins. nih.gov Alternatively, liquid-liquid extraction or solid-phase extraction could be utilized for cleaner extracts and to minimize matrix effects. nih.govnih.gov

Chromatographic separation would be achieved on a reverse-phase C18 column with a gradient elution using a mobile phase consisting of an aqueous component with a modifier like formic acid or ammonium (B1175870) formate (B1220265) and an organic component such as acetonitrile or methanol. nih.govjfda-online.com This separation is critical for resolving the analyte from endogenous matrix components that could interfere with ionization.

Detection would be performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with an electrospray ionization (ESI) source, likely in positive ion mode. The precursor ion would be the protonated molecule [M+H]⁺ of "this compound". Collision-induced dissociation would generate specific product ions, and the transition of the precursor to a prominent product ion would be monitored for quantification, ensuring high selectivity. A second transition could be used for confirmation. The method would be validated for linearity, accuracy, precision, recovery, and matrix effects to ensure reliable and reproducible results. nih.gov

Interactive Data Table: Hypothetical LC-MS/MS Parameters for this compound Analysis

| Parameter | Value |

| Sample Matrix | Dog Plasma |

| Sample Preparation | Protein Precipitation with Acetonitrile |

| LC Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | ESI Positive |

| Precursor Ion [M+H]⁺ | Calculated m/z |

| Product Ion 1 (Quantifier) | Hypothetical m/z |

| Product Ion 2 (Qualifier) | Hypothetical m/z |

| Lower Limit of Quantification | < 1 ng/mL |

Advanced Spectroscopic Techniques for Elucidating Interaction Mechanisms

To understand the mechanism of action of "this compound", it is essential to study its direct binding to its putative biological target, which is often a protein. Advanced spectroscopic techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful tools for characterizing these interactions in a label-free manner.

Surface Plasmon Resonance (SPR)

SPR is a highly sensitive optical technique that allows for the real-time monitoring of the binding and dissociation of a ligand (in this case, "this compound") to a target protein immobilized on a sensor chip. nih.govnih.gov This technique can provide valuable kinetic and affinity data. In a hypothetical experiment, a target protein would be immobilized on the sensor surface. Solutions of "this compound" at various concentrations would then be flowed over the surface. The binding of the compound to the protein causes a change in the refractive index at the sensor surface, which is detected as a response signal.

From the resulting sensorgrams, key kinetic parameters can be determined:

Association rate constant (kₐ): Describes the rate at which the compound binds to the target.

Dissociation rate constant (kₔ): Describes the rate at which the compound dissociates from the target.

Equilibrium dissociation constant (K₋): A measure of the affinity of the compound for the target, calculated as the ratio of kₔ to kₐ. A lower K₋ value indicates a higher binding affinity.

This information is crucial for structure-activity relationship (SAR) studies and for optimizing the compound's binding to its target. nih.gov

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event. It is considered the gold standard for characterizing the thermodynamics of protein-ligand interactions. In a typical ITC experiment, a solution of "this compound" would be titrated into a solution containing the target protein. The heat change upon each injection is measured.

The data obtained from an ITC experiment can be used to determine:

Binding affinity (Kₐ or K₋): A measure of the strength of the interaction.

Stoichiometry of binding (n): The ratio of ligand to protein in the complex.

Enthalpy of binding (ΔH): The heat change associated with the binding event. acs.org

Entropy of binding (ΔS): A measure of the change in disorder of the system upon binding, which can be calculated from the binding affinity and enthalpy.

By providing a complete thermodynamic profile of the interaction, ITC can offer deep insights into the driving forces behind the binding of "this compound" to its target, such as whether the binding is enthalpy-driven or entropy-driven. nih.gov This information is invaluable for rational drug design.

Interactive Data Table: Information Obtainable from Advanced Spectroscopic Techniques

| Technique | Parameters Determined | Significance |

| Surface Plasmon Resonance (SPR) | kₐ, kₔ, K₋ | Provides kinetic and affinity information, useful for SAR. nih.govjaptamers.co.uk |

| Isothermal Titration Calorimetry (ITC) | Kₐ (or K₋), n, ΔH, ΔS | Provides a complete thermodynamic profile of the interaction. acs.org |

Crystallographic Studies of Compound-Target Complexes

While no crystallographic data for "this compound" in complex with a biological target are currently available in the public domain, X-ray crystallography is a powerful technique that could provide atomic-level details of such an interaction. This method involves determining the three-dimensional structure of a protein-ligand complex by analyzing the diffraction pattern of X-rays passing through a crystal of the complex.

Should a putative target for "this compound" be identified and the complex successfully crystallized, X-ray crystallography could reveal:

The precise binding site of the compound on the target protein.

The specific amino acid residues involved in the interaction.

The conformation of the compound when bound to the target.

The network of non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the complex. The presence of chlorine and iodine atoms in the compound makes the potential for halogen bonding a particularly interesting aspect to investigate.

This detailed structural information is invaluable for understanding the molecular basis of the compound's activity and for guiding further structure-based drug design efforts to improve potency and selectivity. The crystal structures of other benzamide (B126) derivatives in complex with their targets have been instrumental in the development of new therapeutic agents. nih.govnih.govacs.org

Potential Applications Beyond Traditional Therapeutics Excluding Dosage and Administration

Agrochemical Applications (e.g., herbicides, fungicides)

A comprehensive search of agrochemical research reveals no specific studies on the use of N-(2-chloro-4-iodophenyl)-4-methoxybenzamide as a herbicide or fungicide. While some substituted benzamides have been investigated for such properties, there is no documented evidence of this specific compound's efficacy or development for agricultural purposes. nih.govresearchgate.net The biological activity of halogenated compounds is a broad area of study, but specific data for this compound is absent. nih.govresearchgate.netresearchgate.net

Material Science and Polymer Chemistry Applications

There is no available literature to suggest that this compound has been investigated for applications in material science or polymer chemistry. Research into novel materials sometimes involves iodinated compounds due to their unique electronic properties, but this specific molecule is not mentioned in the context of developing new polymers, conductive materials, or for other material science applications. nsf.gov

Use as Chemical Probes or Research Tools

The use of this compound as a chemical probe or research tool is not documented in the scientific literature. Chemical probes are typically designed with specific properties to interact with biological targets. While the halogenated structure of this compound could theoretically be of interest in probe development, no studies have been published detailing its synthesis or use for such purposes.

Catalysis or Chemical Process Enhancements

There is no evidence to suggest that this compound is used as a catalyst or for the enhancement of chemical processes. The field of catalysis utilizes a wide range of organic molecules, but this particular benzamide (B126) derivative has not been identified as having catalytic activity or utility in process chemistry in published research. acs.orgacs.org

Data on Potential Applications

As there is no specific research on the applications of this compound in the areas outlined, a data table summarizing experimental findings cannot be populated. The table below is presented to illustrate the type of data that would be relevant had such research been conducted.

| Application Area | Specific Use | Result/Finding |

| Agrochemical | Herbicide | No data available |

| Fungicide | No data available | |

| Material Science | Polymer Additive | No data available |

| Electronic Material | No data available | |

| Chemical Probe | Target Protein | No data available |

| Binding Affinity | No data available | |

| Catalysis | Reaction Type | No data available |

| Catalytic Efficiency | No data available |

Challenges and Future Research Directions for N 2 Chloro 4 Iodophenyl 4 Methoxybenzamide

Addressing Synthetic Hurdles and Improving Sustainability

The synthesis of N-(2-chloro-4-iodophenyl)-4-methoxybenzamide, like many multi-substituted aromatic compounds, presents inherent challenges. A common synthetic route involves the acylation of 2-chloro-4-iodoaniline (B137281) with 4-methoxybenzoyl chloride. While seemingly straightforward, this approach can encounter several obstacles.

Synthetic Challenges:

Starting Material Availability: The commercial availability and cost of the doubly halogenated aniline (B41778) precursor, 2-chloro-4-iodoaniline, can be a significant hurdle for large-scale synthesis.

Reaction Conditions: Traditional acylation reactions may require harsh conditions, such as high temperatures and the use of stoichiometric amounts of coupling reagents or bases, which can lead to side reactions and purification difficulties.

Purification: The removal of unreacted starting materials and byproducts from the final product can be challenging, often requiring multi-step chromatographic purification, which is not ideal for sustainable production.

Regioselectivity: In de novo syntheses of the aniline precursor, achieving the desired 2-chloro-4-iodo substitution pattern without the formation of other isomers can be difficult.

Improving Sustainability: Future research should focus on developing more sustainable synthetic methodologies. This includes the exploration of:

Catalytic Methods: Employing catalytic amounts of more environmentally benign catalysts for the amide bond formation could reduce waste and improve efficiency.

Green Solvents: Replacing traditional volatile organic solvents with greener alternatives like water, ethanol, or supercritical fluids would significantly lower the environmental impact of the synthesis.

Flow Chemistry: The use of continuous flow reactors could offer better control over reaction parameters, improve safety, and facilitate easier scale-up, while potentially reducing waste.

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the reactants into the final product is a key principle of green chemistry that should be applied. For instance, exploring C-H activation strategies to directly couple the aniline and benzoyl moieties would be a highly atom-economical approach.

Elucidating Undiscovered Biological Targets and Mechanisms

The biological activity of this compound has not been extensively characterized. However, the broader class of benzamides and related anilides exhibits a wide array of pharmacological effects, suggesting that this compound could have significant, yet undiscovered, biological potential. nih.gov Related halogenated salicylanilides, for example, are known for their anthelmintic properties. nih.govresearchgate.net Furthermore, various substituted benzamides have been investigated for their antimicrobial, anticancer, and anti-inflammatory activities. nih.gov

Potential Biological Targets: Based on the activities of structurally similar compounds, future research could investigate the interaction of this compound with a variety of biological targets, including:

Enzymes: Many benzamides act as enzyme inhibitors. Potential targets could include kinases, proteases, or metabolic enzymes like xanthine (B1682287) oxidase. nih.gov

Receptors: The compound could be screened for activity against various cell surface receptors, such as G-protein coupled receptors (GPCRs).

DNA: Some aromatic compounds are known to interact with DNA through intercalation or minor groove binding, a possibility that could be explored for this molecule. nih.gov

Elucidating Mechanisms of Action: Should biological activity be identified, the next critical step would be to elucidate the mechanism of action. This would involve a combination of in vitro and in silico techniques:

Target Identification: Techniques such as affinity chromatography, proteomics, and genetic screens could be used to identify the specific cellular components that the compound interacts with.

Biochemical Assays: Once a target is identified, detailed enzymatic or binding assays would be necessary to quantify the interaction and understand the mode of inhibition or activation.

Molecular Modeling: Computational docking and molecular dynamics simulations could provide insights into the binding mode of the compound at the atomic level, helping to explain its activity and guide the design of more potent analogs. researchgate.net

Rational Design of Next-Generation Analogs

The structure of this compound offers multiple avenues for modification to create next-generation analogs with improved properties. A systematic structure-activity relationship (SAR) study would be essential to guide the rational design process.

Strategies for Analog Design:

Halogen Substitution: The nature and position of the halogen atoms are known to significantly influence the biological activity of many compounds. Analogs could be synthesized where the chloro and iodo groups are replaced with other halogens (e.g., fluorine, bromine) or moved to different positions on the phenyl ring.

Aniline Ring Modification: Other substituents could be introduced onto the 2-chloro-4-iodophenyl ring to explore their effects on activity. For example, the introduction of small alkyl or electron-withdrawing groups could modulate the electronic properties and steric profile of the molecule.

Benzoyl Ring Modification: The 4-methoxy group on the benzoyl ring is a key feature that can be altered. Replacing it with other alkoxy groups of varying chain lengths, or with other electron-donating or electron-withdrawing groups, could fine-tune the compound's properties.

Amide Bond Scaffolds: While the amide bond is central to the current structure, it could be replaced with other bioisosteric linkers to improve metabolic stability or alter the three-dimensional shape of the molecule.

A systematic approach to synthesizing and screening a library of such analogs would be crucial for developing a comprehensive understanding of the SAR and for identifying compounds with enhanced potency, selectivity, or improved pharmacokinetic profiles.

Expanding Application Domains and Translational Research Avenues

Beyond potential therapeutic applications, this compound and its derivatives could find utility in other scientific domains. Furthermore, a clear translational research path should be envisioned for any promising bioactive analogs.

Expanded Applications:

Chemical Probes: If a specific biological target is identified, the compound could be developed into a chemical probe to study the function of that target in biological systems.

Materials Science: Aromatic amides can exhibit interesting properties such as molecular recognition and the ability to form ordered structures through hydrogen bonding. nih.gov The potential for this compound and its analogs to be used in the development of novel materials could be explored.

Agrochemicals: Given the insecticidal activity of some N-acylamino benzamides, this class of compounds could be screened for potential applications in agriculture. nih.gov

Translational Research: For analogs that demonstrate significant biological activity, a translational research program would be necessary to assess their potential for clinical development. Key steps in this process would include:

Lead Optimization: Further chemical modifications to improve potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability).

In Vitro ADMET Studies: A comprehensive assessment of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of lead candidates.

In Vivo Efficacy and Safety: Evaluation of the most promising compounds in relevant animal models of disease to establish proof-of-concept and assess their safety profiles.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(2-chloro-4-iodophenyl)-4-methoxybenzamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via coupling reactions between 4-methoxybenzoic acid derivatives and substituted anilines. For example, N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) are effective coupling reagents for forming the amide bond, as demonstrated in the synthesis of structurally similar benzamides like N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide . Key parameters include solvent choice (e.g., DMF or THF), temperature (25–40°C), and stoichiometric ratios of reagents. Optimizing these conditions can achieve yields >70%, with purity confirmed via TLC and elemental analysis.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : Infrared (IR) spectroscopy identifies the amide C=O stretch (~1650 cm⁻¹) and methoxy C-O stretch (~1250 cm⁻¹). ¹H-NMR confirms substituent positions: the methoxy group appears as a singlet (~δ 3.8 ppm), while aromatic protons split into distinct multiplet patterns due to iodine and chlorine substituents. Mass spectrometry (ESI-MS) provides molecular ion peaks matching the molecular weight (e.g., m/z ~415 for C₁₄H₁₀ClINO₂) .

Q. How do solvent polarity and pH affect the stability and fluorescence properties of this compound?

- Methodological Answer : Fluorescence studies of analogous benzamides show optimal emission intensity in aprotic solvents (e.g., DMSO) at pH 5–7, as acidic or basic conditions may protonate/deprotonate functional groups, altering electronic transitions. For example, N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide exhibits λₑₓ = 340 nm and λₑₘ = 380 nm, with fluorescence stability over 24 hours at 25°C .

Advanced Research Questions

Q. How can contradictory data in binding affinity studies for this compound be resolved?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., ionic strength, temperature) or protein purity. Use isothermal titration calorimetry (ITC) to measure binding thermodynamics directly, ensuring consistent buffer systems (e.g., 10 mM Tris-HCl, pH 7.4). Cross-validate with surface plasmon resonance (SPR) to assess kinetic parameters (kₒₙ/kₒff) and rule out nonspecific interactions .

Q. What strategies optimize the selectivity of this compound for target enzymes over off-target proteins?

- Methodological Answer : Introduce steric hindrance via substituent modifications (e.g., replacing methoxy with bulkier groups) or employ computational docking (AutoDock Vina) to predict binding poses. For example, quinoline-based analogs achieve selectivity by occupying hydrophobic enzyme pockets . Validate via competitive inhibition assays using purified targets and off-targets (e.g., CYP450 isoforms).

Q. How do halogen substituents (Cl, I) influence the compound’s pharmacokinetic properties, and how can this be modeled experimentally?

- Methodological Answer : Iodine’s polarizability enhances membrane permeability but may reduce metabolic stability. Use Caco-2 cell monolayers to measure apparent permeability (Pₐₚₚ) and liver microsomes to assess CYP-mediated degradation. Compare with chloro analogs to isolate substituent effects . Computational tools like SwissADME predict logP and bioavailability, guiding structural optimization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.